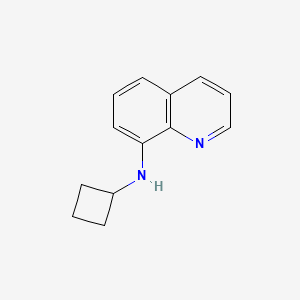

N-ciclobutilquinolin-8-amina

Descripción general

Descripción

“N-cyclobutylquinolin-8-amine” is a chemical compound with the CAS Number: 1249160-36-8 . It has a molecular weight of 198.27 and is typically in powder form .

Synthesis Analysis

While specific synthesis methods for “N-cyclobutylquinolin-8-amine” were not found, there are general methods for the synthesis of quinoline and its derivatives from α,β-unsaturated aldehydes . These methods often employ catalytic systems and focus on synthetic advantages and mechanistic aspects of the reactions .Molecular Structure Analysis

The IUPAC name for this compound is N-cyclobutyl-8-quinolinamine . The InChI code for this compound is 1S/C13H14N2/c1-4-10-5-3-9-14-13 (10)12 (8-1)15-11-6-2-7-11/h1,3-5,8-9,11,15H,2,6-7H2 .Physical and Chemical Properties Analysis

“N-cyclobutylquinolin-8-amine” is a powder with a molecular weight of 198.27 . It is stored at room temperature .Aplicaciones Científicas De Investigación

Andamiaje de síntesis orgánica

Las quinolin-8-aminas son andamiajes valiosos en la síntesis orgánica debido a su estructura estable y reactividad. Facilitan diversas reacciones químicas, incluida la hidroaminación formal catalizada por ácido de Lewis de metales del grupo principal intramolecular e hidroarilación .

Funcionalización de enlaces C–H

Estos compuestos son conocidos por su capacidad para ayudar en las reacciones de funcionalización de enlaces C–H catalizadas por metales de transición. Sirven como auxiliares removibles para funcionalizar enlaces carbono-hidrógeno sp3 primarios y secundarios .

Actividad antipalúdica

Los derivados de la 8-aminoquinolina, como la primaquina, la tafenoquina y la pamaquina, se han probado para la actividad antipalúdica. La primaquina todavía se usa en todo el mundo como parte del tratamiento de la malaria por Plasmodium vivax y Plasmodium ovale .

Grupos directores quelantes

Las 8-aminoquinolinas se utilizan como grupos directores quelantes para ayudar a la funcionalización/activación de C–H, proporcionando una poderosa herramienta para la síntesis de una variedad de moléculas .

Agentes antiinfecciosos

Se ha informado la síntesis de 8-quinolinaminas con varios sustituyentes para su uso como antiinfecciosos de amplio espectro .

Catálisis

Las quinolin-8-aminas se pueden utilizar en procesos de catálisis debido a su capacidad para estabilizar los intermedios de reacción y facilitar diversos tipos de transformaciones químicas .

Safety and Hazards

Mecanismo De Acción

Target of Action

This compound is a quinolin-8-amine derivative, and quinolin-8-amines are known to be valuable scaffolds in organic synthesis . They can act as directing groups, ligands for coordination chemistry, and agents for various diseases . .

Mode of Action

Quinolin-8-amines, in general, are known to interact with their targets through intramolecular main group metal Lewis acid-catalyzed formal hydroamination as well as hydroarylation methodology . This involves the use of mono-propargylated aromatic ortho-diamines . .

Biochemical Pathways

It is known that changes at the metabolome level can reflect disturbances in the preceding cascade, bridging the gap between the genome and phenotype

Result of Action

For instance, some quinoline derivatives have been found to promote cell proliferation, migration, and invasion in certain types of cancer

Análisis Bioquímico

Biochemical Properties

N-cyclobutylquinolin-8-amine plays a significant role in biochemical reactions, particularly through its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can affect the metabolic pathways in which these enzymes are involved . Additionally, N-cyclobutylquinolin-8-amine has shown binding affinity to certain receptor proteins, influencing signal transduction pathways.

Cellular Effects

The effects of N-cyclobutylquinolin-8-amine on various cell types and cellular processes are profound. In cancer cell lines, it has been reported to induce apoptosis, thereby reducing cell viability. This compound influences cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and survival . Furthermore, N-cyclobutylquinolin-8-amine affects gene expression by modulating transcription factors, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, N-cyclobutylquinolin-8-amine exerts its effects through several mechanisms. It binds to specific biomolecules, such as DNA and proteins, altering their structure and function. This binding can result in the inhibition of enzyme activity or the activation of signaling pathways. For instance, N-cyclobutylquinolin-8-amine has been shown to inhibit topoisomerase II, an enzyme critical for DNA replication and repair . This inhibition leads to the accumulation of DNA damage and subsequent cell death.

Temporal Effects in Laboratory Settings

The effects of N-cyclobutylquinolin-8-amine change over time in laboratory settings. Initially, the compound is stable and exerts its biochemical effects consistently. Over extended periods, it may undergo degradation, leading to a reduction in its efficacy. Long-term studies have shown that N-cyclobutylquinolin-8-amine can cause sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

In animal models, the effects of N-cyclobutylquinolin-8-amine vary with dosage. At low doses, it may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity. At higher doses, toxic effects can be observed, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

N-cyclobutylquinolin-8-amine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of other compounds. This interaction can lead to changes in metabolic flux and the levels of various metabolites. Additionally, N-cyclobutylquinolin-8-amine can affect the synthesis and degradation of key biomolecules, impacting overall cellular metabolism.

Propiedades

IUPAC Name |

N-cyclobutylquinolin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2/c1-4-10-5-3-9-14-13(10)12(8-1)15-11-6-2-7-11/h1,3-5,8-9,11,15H,2,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKQYWDSZLUKRDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NC2=CC=CC3=C2N=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

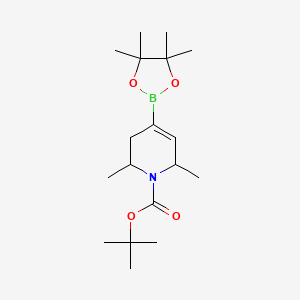

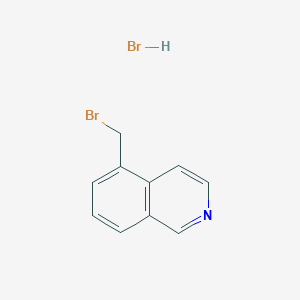

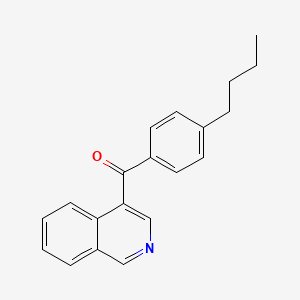

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromospiro[indoline-3,4'-piperidin]-2-one](/img/structure/B1522435.png)

![Tert-butyl 6-methylspiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1522437.png)

![Tert-Butyl 3-Amino-5-Methyl-2,3-Dihydrospiro[Indene-1,4-Piperidine]-1-Carboxylate](/img/structure/B1522438.png)

![6'-Bromo-1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2'-one](/img/structure/B1522452.png)

![tert-Butyl 5-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B1522457.png)